molecular formula C10H6BrNO2 B2430352 4-Bromoisoquinoline-7-carboxylic acid CAS No. 1958100-95-2

4-Bromoisoquinoline-7-carboxylic acid

Cat. No.: B2430352
CAS No.: 1958100-95-2
M. Wt: 252.067
InChI Key: SXZAJMXMEHCGQI-UHFFFAOYSA-N
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Description

4-Bromoisoquinoline-7-carboxylic acid is a chemical compound with the CAS Number: 1958100-95-2 . It has a molecular weight of 252.07 . The compound is typically stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C10H6BrNO2/c11-9-5-12-4-7-3-6 (10 (13)14)1-2-8 (7)9/h1-5H, (H,13,14) .

Scientific Research Applications

Photolabile Protecting Group

4-Bromoisoquinoline-7-carboxylic acid derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have shown potential as photolabile protecting groups. BHQ, for instance, demonstrates greater single photon quantum efficiency compared to other esters, along with sensitivity to multiphoton-induced photolysis. This makes it valuable for in vivo applications, particularly as a caging group for biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been explored for potential applications. For example, the synthesis of 7-bromo-5-iodo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid demonstrates the versatility of this compound in creating structurally diverse molecules (Dumont & Slegers, 2010).

Cytotoxic Evaluation

Specific aminoquinone derivatives structurally related to marine isoquinolinequinones, including 7-amino-6-bromoisoquinoline-5,8-quinone, have been synthesized and evaluated for their cytotoxic activity against various human tumor cell lines. These compounds, including derivatives of this compound, showed moderate to high potency, highlighting their potential in cancer research (Delgado et al., 2012).

Development of Novel Compounds

Research on derivatives of partially hydrogenated isoquinolines, such as those related to this compound, indicates their potential as heterocyclic synthons. These compounds have been used in the synthesis of various biologically active substances, including those with potential antiviral and antimicrobial properties (Dyachenko & Vovk, 2013).

Radiosynthesis for Receptor Studies

Radiolabeled derivatives of this compound have been synthesized for use in Single Photon Emission Computed Tomography (SPECT) studies. These derivatives could be useful in exploring the N-methyl-D-aspartate receptor in the human brain, demonstrating the compound's utility in neuroscientific research (Dumont & Slegers, 1996).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

4-bromoisoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2/c11-9-5-12-4-7-3-6(10(13)14)1-2-8(7)9/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZAJMXMEHCGQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2C=C1C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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